molecular formula C18H24N2O5 B3075827 4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate CAS No. 1036397-56-4

4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate

Cat. No. B3075827
CAS RN: 1036397-56-4
M. Wt: 348.4 g/mol
InChI Key: GXVOIJWTXUNBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate, also known as 4-BTF-PZD or 4-BTF-PZD, is an organic compound with a wide range of applications in scientific research. It is a derivative of piperazine, a cyclic amine that is commonly used in medicinal and pharmaceutical applications. 4-BTF-PZD is a versatile compound that can be used in a variety of laboratory experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate is used in a variety of scientific research applications, including those involving medicinal chemistry, biochemistry, and pharmacology. It is commonly used as a substrate for enzyme-catalyzed reactions, as well as for the synthesis of other compounds. It can also be used to study the effects of various drugs on the body, as well as to develop new drugs. In addition, 4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate is used in the synthesis of other compounds, such as those that are used in the treatment of various diseases.

Mechanism of Action

4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate is an organic compound that acts as an enzyme inhibitor. It binds to enzymes and prevents them from catalyzing reactions. This mechanism of action is useful for studying the effects of various drugs on the body, as well as for developing new drugs. In addition, 4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate can be used to study the biochemical and physiological effects of various compounds on the body.
Biochemical and Physiological Effects
4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs. This can be useful for studying the effects of various drugs on the body, as well as for developing new drugs. In addition, 4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate has been shown to have anti-inflammatory and antioxidant properties, which can be useful for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of laboratory experiments. In addition, it is relatively non-toxic and has a low potential for toxicity. However, there are some limitations to using 4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. In addition, it can be difficult to isolate and purify 4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate from other compounds, which can also limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate in scientific research. For example, it could be used in the synthesis of more complex compounds, such as those used in the treatment of various diseases. In addition, 4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate could be used to study the effects of various drugs on the body, as well as to develop new drugs. Finally, it could be used to study the biochemical and physiological effects of various compounds on the body, which could be useful for the development of new treatments for various diseases.

properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVOIJWTXUNBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-benzyl 1-O-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate
Reactant of Route 2
4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate
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4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate
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4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate
Reactant of Route 6
4-Benzyl 1-(tert-butyl) 2-formyl-1,4-piperazinedicarboxylate

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